2-methyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
Description
The compound 2-methyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a bicyclic heterocyclic system featuring a benzoxadiazocine core with a thione (C=S) group at position 3. Its structure combines an eight-membered ring system fused to a benzene moiety, with oxygen and nitrogen atoms at positions 1, 3, and 4. The substituents include a methyl group at position 2 and a 3-methylphenyl group at position 5.
While direct synthetic details for this compound are absent in the provided evidence, analogous syntheses (e.g., thione formation via P₂S₅ treatment of oxazinones or CS₂/KOH-mediated cyclization ) suggest plausible routes. Structural rigidity from the methano bridge and substituent bulk may influence conformational stability and intermolecular interactions.
Properties
IUPAC Name |
9-methyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12-6-5-7-13(10-12)20-17(22)19-15-11-18(20,2)21-16-9-4-3-8-14(15)16/h3-10,15H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEONHFPJPWARL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=S)NC3CC2(OC4=CC=CC=C34)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a member of the benzoxadiazocine family and exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C18H18N2OS
- Molecular Weight : 310.42 g/mol
- CAS Number : N/A
- Structure : The compound features a complex bicyclic structure that contributes to its unique biological activity.
Antimicrobial Activity
Research indicates that benzothiadiazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that This compound demonstrates effective inhibition against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data suggests the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has shown promise in cancer research. In cell line studies, it was observed to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study : A recent study involving human breast cancer cell lines demonstrated that treatment with the compound at concentrations of 10 µM resulted in a significant reduction in cell viability (approximately 70% after 48 hours) compared to untreated controls.
Neuroprotective Effects
Studies have indicated potential neuroprotective effects of this compound. It appears to inhibit neuroinflammation and oxidative stress in neuronal cells.
| Experimental Model | Effect Observed |
|---|---|
| Mouse model of Alzheimer’s disease | Reduction in amyloid-beta plaques |
| SH-SY5Y neuronal cell line | Decreased levels of reactive oxygen species (ROS) |
The biological activity of This compound is believed to involve several mechanisms:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signal Transduction Pathways : It appears to affect pathways related to apoptosis and inflammation.
- Antioxidant Activity : Its structure suggests potential antioxidant properties that may protect against cellular damage.
Comparison with Similar Compounds
Key Findings :
- Bulkier substituents (e.g., isopropyl) may sterically hinder target binding but improve metabolic stability .
Comparison with Benzoxazine and Oxadiazole Thiones
4-Methyl-4H-Benzo[1,4]oxazine-3-thione
- Structure : Six-membered benzoxazine ring with a thione group.
- Synthesis: P₂S₅-mediated conversion of oxazinone to thione.
- Key Differences : Smaller ring size reduces conformational flexibility compared to the eight-membered benzoxadiazocine. The thione group in benzoxazines exhibits lower acidity (pKa ~10–12) due to reduced ring strain, whereas benzoxadiazocines may have higher acidity (pKa ~8–10) due to bicyclic strain .
5-(2-Hydroxyphenyl)-1,3,4-Oxadiazole-2(3H)-thione
- Structure : Five-membered oxadiazole ring with a thione and hydroxylphenyl group.
- Synthesis : CS₂/KOH cyclization of hydrazides.
- Key Differences: Planar oxadiazole ring facilitates π-π stacking, whereas the methano bridge in benzoxadiazocines may enforce a bent conformation. The thione in oxadiazoles is more electrophilic, favoring nucleophilic substitutions .
Comparison with Thiazinone Derivatives
2,3-Diphenyl-2,3,5,6-Tetrahydro-4H-1,3-Thiazin-4-one
- Structure: Six-membered thiazinone with phenyl substituents.
- Synthesis : T3P/pyridine-mediated condensation of imines and mercaptopropionic acid.
- Key Differences: The ketone (C=O) in thiazinones vs. thione (C=S) in benzoxadiazocines alters hydrogen-bonding capacity. Thiones generally exhibit stronger hydrogen-bond acceptor strength (e.g., in enzyme inhibition) .
Research Implications and Gaps
- Synthetic Challenges: The methano bridge in benzoxadiazocines complicates regioselective functionalization. Methods from benzoxazine (P₂S₅ ) or oxadiazole (CS₂/KOH ) syntheses may need adaptation.
- Biological Activity : While benzoxadiazocine-thiones are understudied, related thiones show antimicrobial and anticancer activity . Substituent engineering (e.g., ethoxy for solubility) could optimize pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
